molecular formula C13H13FN2O3S B2409602 3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine CAS No. 2411201-71-1

3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Cat. No.: B2409602
CAS No.: 2411201-71-1
M. Wt: 296.32
InChI Key: UUTMRAPNIAOZBI-UHFFFAOYSA-N
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Description

3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a complex organic compound characterized by its unique structure, which includes a fluorosulfonyl group attached to a phenyl ring and an imidazo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine typically involves multiple steps, starting with the preparation of the fluorosulfonyl group and its subsequent attachment to the phenyl ring. The imidazo[1,5-a]pyridine core is then constructed through a series of reactions, including cyclization and reduction processes. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle hazardous chemicals safely. Continuous flow reactors and automated systems can be employed to optimize the synthesis process, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine can undergo various chemical reactions, including:

  • Oxidation: : The fluorosulfonyl group can be oxidized to form sulfonic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can be used to modify the imidazo[1,5-a]pyridine core, potentially leading to the formation of new compounds.

  • Substitution: : The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles depending on the substitution reaction. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can include sulfonic acids, reduced imidazo[1,5-a]pyridine derivatives, and substituted phenyl derivatives. These products can have applications in further chemical synthesis or as intermediates in pharmaceuticals and other industries.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis. In biology, it can be employed in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine

In the field of medicine, 3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance of these materials, leading to improved products.

Mechanism of Action

The mechanism by which 3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine include:

  • 3-(4-Fluorosulfonyloxyphenyl)-2-oxo-1,3-oxazolidine

  • 3-(4-Fluorosulfonyloxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which includes the imidazo[1,5-a]pyridine core. This core structure imparts unique chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

3-(4-fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3S/c14-20(17,18)19-12-6-4-10(5-7-12)13-15-9-11-3-1-2-8-16(11)13/h4-7,9H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTMRAPNIAOZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CN=C2C3=CC=C(C=C3)OS(=O)(=O)F)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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